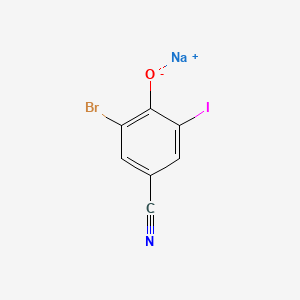
Methyltris(2-oleoylethyl)ammonium methyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltris(2-oleoylethyl)ammonium methyl sulphate: is a quaternary ammonium compound with the molecular formula C62H117NO7S and a molecular weight of 1020.65988 g/mol . This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyltris(2-oleoylethyl)ammonium methyl sulphate typically involves the quaternization of a tertiary amine with an alkylating agent. The reaction conditions often include:
Solvent: Anhydrous solvents such as acetonitrile or dichloromethane.
Temperature: Mild to moderate temperatures (20-60°C).
Catalysts: Phase transfer catalysts may be used to enhance the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Raw Materials: High-purity tertiary amines and alkylating agents.
Reaction Control: Automated systems to monitor and control temperature, pressure, and reaction time.
Purification: Techniques such as crystallization, distillation, or chromatography to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions: Methyltris(2-oleoylethyl)ammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions may yield simpler amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, replacing the methyl group with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Simpler amine compounds.
Substitution Products: Quaternary ammonium salts with different alkyl or acyl groups.
Applications De Recherche Scientifique
Methyltris(2-oleoylethyl)ammonium methyl sulphate has a wide range of applications in scientific research, including:
Chemistry:
Catalysis: Used as a phase transfer catalyst in organic synthesis.
Surfactant: Employed in the formulation of emulsions and dispersions.
Biology:
Cell Culture: Utilized in the preparation of cell culture media to enhance cell growth and viability.
Antimicrobial Agent: Exhibits antimicrobial properties, making it useful in disinfection and sterilization processes.
Medicine:
Drug Delivery: Investigated for its potential in drug delivery systems due to its ability to form micelles and liposomes.
Therapeutics: Studied for its role in targeted drug delivery and controlled release formulations.
Industry:
Cosmetics: Used in the formulation of shampoos, conditioners, and lotions for its surfactant properties.
Textiles: Applied in textile processing as a softening and conditioning agent.
Mécanisme D'action
The mechanism of action of Methyltris(2-oleoylethyl)ammonium methyl sulphate involves its interaction with biological membranes and proteins. The compound can:
Disrupt Membrane Integrity: By integrating into lipid bilayers, it disrupts membrane integrity, leading to cell lysis.
Protein Binding: Binds to proteins, altering their structure and function, which can inhibit microbial growth.
Molecular Targets and Pathways:
Lipid Bilayers: Targets cell membranes, causing increased permeability.
Proteins: Interacts with membrane-bound and intracellular proteins, affecting their activity.
Comparaison Avec Des Composés Similaires
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.
Dodecyltrimethylammonium Chloride: Used in various industrial applications as a surfactant.
Uniqueness: Methyltris(2-oleoylethyl)ammonium methyl sulphate is unique due to its specific structure, which imparts distinct physicochemical properties. Its ability to form stable emulsions and its antimicrobial activity make it particularly valuable in both scientific research and industrial applications.
Propriétés
Numéro CAS |
97338-10-8 |
|---|---|
Formule moléculaire |
C62H117NO7S |
Poids moléculaire |
1020.7 g/mol |
Nom IUPAC |
methyl sulfate;methyl-tris[(Z)-3-oxoicos-11-enyl]azanium |
InChI |
InChI=1S/C61H114NO3.CH4O4S/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-47-50-59(63)53-56-62(4,57-54-60(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-2)58-55-61(65)52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-7-3;1-5-6(2,3)4/h26-31H,5-25,32-58H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1/b29-26-,30-27-,31-28-; |
Clé InChI |
OJTWOIVBODOQTJ-PZSMAEAQSA-M |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)CC[N+](CCC(=O)CCCCCCC/C=C\CCCCCCCC)(CCC(=O)CCCCCCC/C=C\CCCCCCCC)C.COS(=O)(=O)[O-] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)CC[N+](C)(CCC(=O)CCCCCCCC=CCCCCCCCC)CCC(=O)CCCCCCCC=CCCCCCCCC.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol](/img/structure/B12666259.png)






![Acetoxy[2-[(2-aminoethyl)amino]propoxy]dibutyltin](/img/structure/B12666300.png)



